molecular formula C2H4F2O B047519 2,2-Difluoroethanol CAS No. 359-13-7

2,2-Difluoroethanol

Cat. No. B047519
CAS RN: 359-13-7
M. Wt: 82.05 g/mol
InChI Key: VOGSDFLJZPNWHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new, mild, and efficient synthesis method for 2,2-difluoro-3-hydroxyacids, which can be related to the synthesis pathways of 2,2-difluoroethanol, involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. This method highlights the selective cleavage of the CO-CF3 bond and the absence of products from the alternative CO-CF2R bond cleavage, offering a straightforward approach for the synthesis of related difluoro compounds with good to excellent yields using hexafluoro-2-propanol as a fluorine source (Jiménez, Bosch, & Guerrero, 2005).

Molecular Structure Analysis

The molecular structure of 1,2-difluoroethane, closely related to this compound, has been determined by electron diffraction, revealing the gauche conformation as the sole structure with specific bond lengths and angles. This study provides insights into the structural characteristics of difluoroethanol molecules by analogy (Schaick, Geise, Mijlhoff, & Renes, 1973).

Chemical Reactions and Properties

Difluorocarbene, closely associated with this compound synthesis, acts as a building block for consecutive bond-forming reactions, demonstrating the potential for synthesizing a wide variety of organofluorine compounds. This reactivity provides valuable insights into the chemical reactions and properties of this compound and its derivatives (Dilman & Levin, 2018).

Physical Properties Analysis

The study on 2,2,2-trifluoroethanol and water mixtures through molecular dynamics simulations offers an understanding of the physical properties of fluoroethanol compounds. It sheds light on densities, diffusion constants, and the thermodynamic behavior of these mixtures, which can be extrapolated to understand the physical properties of this compound (Chitra & Smith, 2001).

Chemical Properties Analysis

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, as a difluorocarbene reagent, exhibits reactivity characteristics that provide insights into the chemical properties of this compound. Such reagents enable efficient sources of difluorocarbene, facilitating the synthesis of difluorocyclopropane products under specific conditions, highlighting the chemical versatility and reactivity of difluoroethanol derivatives (Eusterwiemann, Martínez, & Dolbier, 2012).

Scientific Research Applications

  • Synthesis and Yield Optimization : Luo Mengfei (2012) highlighted that using low temperature and ethanol as a solvent for 2,2-difluoroethanol synthesis results in a high yield of 98.1%, indicating its efficiency in synthesizing this compound from ethyl difluoroacetate (Luo Mengfei, 2012).

  • Surface Chemistry : The study by J. Vaynberg and L. Ng (2005) explored the surface chemistry of this compound on Al2O3, revealing its adsorption and decomposition, which form fluorinated surface ethoxide and surface acetate under different conditions (Vaynberg & Ng, 2005).

  • Method for Synthesizing 2,2-Difluoro-3-Hydroxyacids : A method by O. Jiménez et al. (2005) for synthesizing 2,2-difluoro-3-hydroxyacids using hexafluoro-2-propanol as a fluorine source was found to provide good to excellent yields under mild conditions, showcasing a new, mild, and efficient approach (Jiménez, Bosch, & Guerrero, 2005).

  • Vibrational Spectra Analysis : M. Perttilä (1979) analyzed the vibrational spectra of this compound and its OD deuterated analogues, revealing fundamental frequencies in argon and nitrogen matrices (Perttilä, 1979).

  • Industrialized Production Methodology : Yan Zong-gang (2010) discussed the catalytic hydrogenation of difluoroacetyl chloride as a suitable starting material for the industrialized production of this compound, due to its simple reaction conditions and satisfactory yield (Yan Zong-gang, 2010).

  • Global Warming Potential Analysis : A study by S. R. Sellevåg et al. (2004) evaluated the global warming potentials of 2-fluoroethanol, this compound, and 2,2,2-trifluoroethanol, finding them to be insignificant compared to CFC-11 (CCl3F), a common ozone-depleting substance (Sellevåg et al., 2004).

  • Atmospheric Degradation Pathways : N. K. Gour et al. (2019) investigated the atmospheric degradation pathways of this compound with Cl atom, highlighting its impact on the chemical's lifetime and global warming potential (Gour et al., 2019).

  • Thermodynamic Properties : R. Malhotra and L. Woolf (1995) studied the thermodynamic properties of liquid this compound, discovering it to be significantly less compressible than 2,2,2-trifluoroethanol (Malhotra & Woolf, 1995).

Safety and Hazards

2,2-Difluoroethanol is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that 2,2-Difluoroethanol can readily form azeotropes with water during its preparation .

Molecular Mechanism

It is known that it has a molecular weight of 82.05 Da , which may influence its interactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to form azeotropes with water . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.

properties

IUPAC Name

2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGSDFLJZPNWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189459
Record name 2,2-Difluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

359-13-7
Record name Difluoroethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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